2,6-Difluorobenzamide

Catalog No.
S565475
CAS No.
18063-03-1
M.F
C7H5F2NO
M. Wt
157.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzamide

CAS Number

18063-03-1

Product Name

2,6-Difluorobenzamide

IUPAC Name

2,6-difluorobenzamide

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

InChI

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)

InChI Key

AVRQBXVUUXHRMY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F

Synonyms

2,6-difluorobenzamide

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F

Allosteric Inhibition of FtsZ

Field: Biochemistry and Molecular Biology

Application: 2,6-Difluorobenzamide plays a crucial role in the allosteric inhibition of FtsZ, a protein involved in bacterial cell division .

Method: The application involves conformational analysis and molecular docking studies comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .

Results: The presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .

Synthesis of Benzoylurea Derivatives

Field: Organic Chemistry and Medicinal Chemistry

Application: 2,6-Difluorobenzamide is used as a starting material for the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety .

Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with various reagents to form benzoylurea derivatives .

Results: The synthesized compounds exhibited moderate to good in vitro antifungal activities against several fungi and lower in vitro antibacterial activities against certain bacteria .

Synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil

Field: Organic Chemistry

Application: 2,6-Difluorobenzaldehyde, a derivative of 2,6-Difluorobenzamide, can be used to synthesize 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .

Method: The synthesis involves a one-pot cyclocondensation reaction with ethyl cyanoacetate and thiourea .

Results: The result is the formation of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil .

Inhibition of Store-Operated Calcium Channels

Field: Pharmacology

Application: 2,6-Difluorobenzamide derivatives are used to inhibit store-operated calcium channels .

Method: The study involved the synthesis of 13 difluorobenzamide compounds and examination of their inhibitory effects on store-operated calcium channels using Ca2+ imaging and wound-healing migration assay .

Results: Among the synthesized compounds, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004, 8a) demonstrated a prominent inhibitory ability on store-operated calcium channels .

Synthesis of Fluorinated 3-Hexyloxy-benzohydroxamic Acid and 3-Hexyloxy-benzohydrazide

Application: 2,6-Difluorobenzamide can be used in the synthesis of fluorinated 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .

Method: The synthesis involves the reaction of 2,6-Difluorobenzamide with hexyloxybenzohydroxamic acid and hexyloxybenzohydrazide .

Results: The resulting compounds are fluorinated versions of 3-hexyloxy-benzohydroxamic acid and 3-hexyloxy-benzohydrazide .

Inhibition of Succinate Dehydrogenase

Field: Biochemistry and Pharmacology

Application: 2,6-Difluorobenzamide is used in the synthesis of novel benzoylurea derivatives that have been found to inhibit succinate dehydrogenase .

Method: The method involves the synthesis of benzoylurea derivatives from 2,6-Difluorobenzamide and their testing against succinate dehydrogenase .

Results: Some of the synthesized compounds demonstrated inhibitory effects against succinate dehydrogenase. Notably, compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase .

Molecular Structure Analysis

The key feature of 2,6-Difluorobenzamide's structure is the presence of a benzene ring with fluorine atoms at positions 2 and 6. The benzene ring is attached to a carbonyl group (C=O) which is further bonded to an amide group (NH2). This combination gives the molecule a polar character due to the electronegative nature of the fluorine and oxygen atoms [].


Chemical Reactions Analysis

Specific details regarding the synthesis of 2,6-Difluorobenzamide are not widely available in scientific literature. However, standard methods for amide synthesis, such as the reaction of a carboxylic acid derivative (like acyl chloride) with an amine, could be a potential route for its production [].

Degradation pathways for 2,6-Difluorobenzamide haven't been extensively studied. Amide bonds are generally susceptible to hydrolysis under acidic or basic conditions, which could lead to the breakdown of the molecule into its constituent parts (benzoic acid, ammonia, and fluoride) [].


Physical And Chemical Properties Analysis

  • Solid at room temperature [].
  • Moderately soluble in organic solvents due to the presence of the aromatic ring [].
  • Insoluble in water due to the lack of ionizable groups and the presence of hydrophobic fluorine atoms [].
  • Thermally stable to a moderate extent due to the strong covalent bonds in the molecule.

XLogP3

0.3

LogP

0.25 (LogP)

Melting Point

146.5 °C

UNII

SJ2RN214MK

GHS Hazard Statements

Aggregated GHS information provided by 361 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 361 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 360 of 361 companies with hazard statement code(s):;
H302 (24.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (53.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18063-03-1

Wikipedia

2,6-difluorobenzamide

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzamide, 2,6-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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